molecular formula C7H5BrFNO3 B2783724 3-Bromo-5-fluoro-2-nitroanisole CAS No. 1805593-21-8

3-Bromo-5-fluoro-2-nitroanisole

Cat. No.: B2783724
CAS No.: 1805593-21-8
M. Wt: 250.023
InChI Key: RPVCARQWIGLGSL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-5-fluoro-2-nitroanisole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial production methods often employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

3-Bromo-5-fluoro-2-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using reagents like organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-fluoro-2-nitroanisole is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-nitroanisole involves its interaction with specific molecular targets, depending on the application. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

3-Bromo-5-fluoro-2-nitroanisole can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields .

Properties

IUPAC Name

1-bromo-5-fluoro-3-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVCARQWIGLGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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